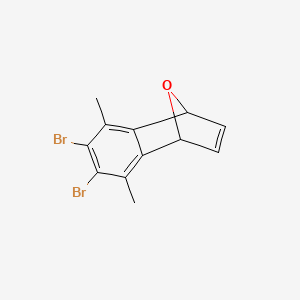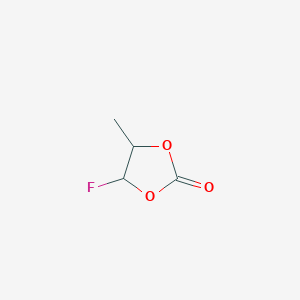
6,7-Dibromo-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dibromo-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene is a chemical compound with the molecular formula C₁₂H₁₀Br₂O It is a derivative of naphthalene, characterized by the presence of bromine atoms and an epoxide group
Vorbereitungsmethoden
The synthesis of 6,7-Dibromo-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene typically involves the bromination of 5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene. The reaction is carried out under controlled conditions to ensure selective bromination at the 6 and 7 positions. Industrial production methods may involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents, with the reaction being conducted in an inert solvent such as dichloromethane or chloroform .
Analyse Chemischer Reaktionen
6,7-Dibromo-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions include naphthoquinones, diols, and substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
6,7-Dibromo-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6,7-Dibromo-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the epoxide group play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6,7-Dibromo-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene include:
6,7-Dichloro-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene: Similar in structure but with chlorine atoms instead of bromine.
5,8-Dimethyl-1,4-dihydro-1,4-epoxynaphthalene: Lacks the halogen atoms, making it less reactive in certain substitution reactions.
6,7-Dibromo-1,4-dihydro-1,4-epoxynaphthalene: Lacks the methyl groups, affecting its steric and electronic properties.
Eigenschaften
| 115695-65-3 | |
Molekularformel |
C12H10Br2O |
Molekulargewicht |
330.01 g/mol |
IUPAC-Name |
4,5-dibromo-3,6-dimethyl-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C12H10Br2O/c1-5-9-7-3-4-8(15-7)10(9)6(2)12(14)11(5)13/h3-4,7-8H,1-2H3 |
InChI-Schlüssel |
COYWBPBXQOHQAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C3C=CC(C2=C(C(=C1Br)Br)C)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-4-[4-(pyren-1-YL)butyl]aniline](/img/no-structure.png)
![N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide](/img/structure/B14302065.png)

![1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione](/img/structure/B14302073.png)

![N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine](/img/structure/B14302103.png)
![1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide](/img/structure/B14302115.png)
